![molecular formula C24H26N4O6 B2528498 N-(2-(4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-2-氧代乙基)苯甲酰胺草酸盐 CAS No. 1351588-38-9](/img/structure/B2528498.png)

N-(2-(4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-2-氧代乙基)苯甲酰胺草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

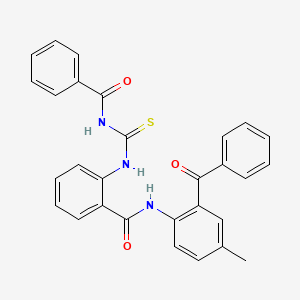

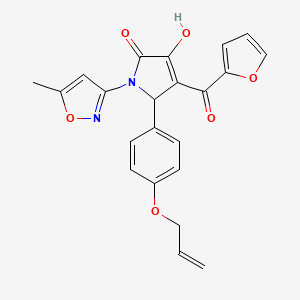

The compound "N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of a benzimidazole moiety, which is known to confer various pharmacological properties. The molecule also contains a piperidine ring, which is a common structural feature in many pharmaceutical agents, and a benzamide group, which is often associated with bioactive compounds.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described, where various substituents on the imidazole ring have been explored for their electrophysiological activity . Similarly, the synthesis of N-substituted derivatives of piperidinyl-thioacetamide has been reported, involving a multi-step process starting from benzenesulfonyl chloride and proceeding through several intermediates . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-substituted imidazolylbenzamides, has been studied, and it has been found that the imidazole ring can act as a viable replacement for other functional groups to produce desired biological activities . Additionally, the crystal structure of a compound with a piperidinyl-imidazole moiety has been determined, showing that the rings can be planar and the piperidine ring adopts a chair conformation . This information could be relevant to understanding the conformational preferences of the target compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the imidazole and benzamide moieties. Imidazole rings can participate in various chemical reactions, including alkylation and acylation, due to the presence of a nitrogen atom with a lone pair of electrons . The benzamide group could also undergo reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate" are not directly reported, related compounds provide some insight. The solubility, melting point, and stability of such compounds can be influenced by the presence of the imidazole ring and the piperidine moiety . The benzamide group is known to affect the hydrogen bonding potential and, consequently, the solubility and melting point of the compound . The oxalate salt form would also influence the solubility and crystalline properties of the compound.

科学研究应用

缓蚀

Yadav 等人 (2016) 进行的一项研究探讨了合成的苯并咪唑衍生物作为盐酸中 N80 钢的缓蚀剂的有效性。这些衍生物(包括与所查询化学品在结构上相似的化合物)表现出显着的抑制效率,并且随着抑制剂浓度的增加而增加。该研究采用了失重测量、动电位极化和电化学阻抗谱 (EIS) 等多种技术来推断抑制剂的混合型性质。通过傅里叶变换红外 (FTIR) 和紫外可见光谱进行的进一步分析证明了铁/抑制剂相互作用,扫描电子显微镜 (SEM) 和原子力显微镜 (AFM) 支持了表面分析 (Yadav 等人,2016)。

抗分枝杆菌活性

Lv 等人 (2017) 设计并合成了新型咪唑并[1,2-a]吡啶-3-甲酰胺衍生物,其中包含多种连接基,包括与所讨论化学品在结构上相关的连接基,以对抗对药物敏感和耐药的结核分枝杆菌菌株。该研究重点介绍了化合物 26g 和 26h,它们表现出相当大的抗分枝杆菌活性,且安全性指标尚可。这项研究表明,该化学品的结构框架在开发有效的抗分枝杆菌剂方面具有潜力 (Lv 等人,2017)。

合成方法和药物分析

Zhu 等人 (2017) 报告了一种氧化还原环化方法,该方法可以从 α-酮酰胺和环状仲胺(包括哌啶)合成多环咪唑烷酮,说明了哌啶基化合物在合成复杂分子结构中的实用性。这项研究提供了对创新合成路线的见解,这些合成路线可以利用苯并咪唑衍生物的结构特征来构建新型化学实体 (Zhu 等人,2017)。

Ye 等人 (2012) 开发了一种非水性毛细管电泳方法,用于分离甲磺酸伊马替尼和相关物质,包括 N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)-4-((哌嗪-1-基)甲基)苯甲酰胺 (NDI)。该方法强调了了解和控制药物中杂质的重要性,其中与所查询化学品相似的化合物可能具有意义 (Ye 等人,2012)。

作用机制

Target of Action

Benzimidazole derivatives have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The exact mode of action can vary depending on the specific derivative and its targets. For example, some benzimidazole derivatives can inhibit certain enzymes, interact with DNA, or block cellular signals .

Biochemical Pathways

The affected pathways can also vary widely. For instance, some benzimidazole derivatives might affect the synthesis of certain proteins, disrupt cell division, or interfere with metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazole derivatives can depend on many factors, including the specific structure of the compound, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects can include changes in cell growth, alterations in gene expression, or cell death, among others .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of benzimidazole derivatives .

安全和危害

未来方向

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy . Heterocyclic compounds, such as imidazole-containing compounds, have high chemotherapeutic values and are being explored for the development of novel drugs . Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs .

属性

IUPAC Name |

N-[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-oxoethyl]benzamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2.C2H2O4/c27-21(14-23-22(28)18-6-2-1-3-7-18)25-12-10-17(11-13-25)15-26-16-24-19-8-4-5-9-20(19)26;3-1(4)2(5)6/h1-9,16-17H,10-15H2,(H,23,28);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTVOQIBZHUVLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CNC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)

![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)